Bienvenue dans la boutique en ligne BenchChem!

C37H42Cl2N4O2Sn

Photodynamic therapy Photosensitizer activation wavelength Tissue light penetration

Rostaporfin (SnET2) is the only photosensitizer among Photofrin, ALA-PpIX, and AlClPc that demonstrates selective tumor destruction with relative white-matter sparing in a rabbit intracranial VX2 model, exclusively via its liposomal formulation. Its 664 ± 7 nm activation wavelength enables deeper tissue penetration than Photofrin's 630 nm. For choroidal neovascularization, it achieves vascular closure at 5 J/cm². Ensure liposomal formulation is specified; emulsion-delivered SnET2 does not replicate this selectivity.

Molecular Formula C37H42Cl2N4O2Sn-4
Molecular Weight 764.4 g/mol
CAS No. 284041-10-7
Cat. No. B610562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC37H42Cl2N4O2Sn
CAS284041-10-7
SynonymsSnET2;  Sn(IV) etiopurpurin;  Purlytin;  tin ethyl etiopurpurin dichloride;  tin etiopurpurin dichloride;  Trademarks: Photrex;  Purlytin;  REM-001;  REM 001;  REM001; 
Molecular FormulaC37H42Cl2N4O2Sn-4
Molecular Weight764.4 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C([N-]3)C4=C5C(C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)CC)C)(C(=C4)C(=O)OCC)CC)C)CC)C.[Cl-].[Cl-].[Sn]
InChIInChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;/p-3/t22-,37-;;;/m1.../s1
InChIKeyXRJWACZWBZYJTB-HQTZEDFWSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rostaporfin (CAS 284041-10-7) Procurement Guide: Second-Generation Photosensitizer for Photodynamic Therapy Research


Rostaporfin (CAS 284041-10-7), also known as tin ethyl etiopurpurin dichloride, SnET2, Purlytin, or Photrex, is a synthetic purpurin-class photosensitizer developed for photodynamic therapy (PDT). The compound is an organotin chlorin derivative with molecular formula C37H42Cl2N4O2Sn and a molecular weight of 764.37 g/mol [1]. It is classified as a second-generation photosensitizer and has been investigated clinically for wet age-related macular degeneration (AMD), cutaneous metastatic breast cancer, and Kaposi's sarcoma [2]. Its mechanism relies on preferential accumulation in tumor cells followed by light activation to generate cytotoxic singlet oxygen .

Why Generic Photosensitizer Equivalence Claims Fail for Rostaporfin (284041-10-7): Evidence of Non-Interchangeability with First- and Second-Generation Alternatives


Photosensitizers are not interchangeable despite their shared mechanism of light-activated singlet oxygen generation. Critical performance parameters—including activation wavelength, tissue biodistribution, photobleaching kinetics, and formulation-dependent selectivity—vary substantially across compounds. Rostaporfin's 664 ± 7 nm activation wavelength enables deeper tissue penetration than Photofrin's 630 ± 3 nm [1]. Its liposomal formulation yields white-matter-sparing selectivity not observed with emulsion-delivered SnET2 or Photofrin [2]. Moreover, photobleaching quantum yield differences of over an order of magnitude between SnET2 and its close analog SnOEBC directly limit singlet oxygen production at clinically relevant fluences [3]. These quantifiable divergences mean that substituting rostaporfin with another photosensitizer without re-optimizing all experimental parameters will yield non-comparable results.

Quantitative Comparator Evidence for Rostaporfin (CAS 284041-10-7): Head-to-Head Differentiation Data for Procurement Decisions


Activation Wavelength Comparison: Rostaporfin (SnET2) vs. Photofrin — Implications for Tissue Penetration Depth

Rostaporfin (SnET2) is activated at 664 ± 7 nm, a wavelength in the red region of the visible spectrum. This represents a red-shift of approximately 34 nm compared to the first-generation photosensitizer Photofrin, which is activated at 630 ± 3 nm [1]. The longer activation wavelength enables deeper light penetration into biological tissues, as light attenuation by hemoglobin and other chromophores decreases with increasing wavelength in this spectral range. This quantitative spectral difference is a primary reason second-generation purpurins like SnET2 are favored over first-generation porphyrins for targets requiring deep-seated tumor illumination [2].

Photodynamic therapy Photosensitizer activation wavelength Tissue light penetration

Tissue Selectivity: Liposomal SnET2 vs. Emulsion SnET2 vs. Photofrin — White Matter Sparing in Intracranial PDT

In a preclinical comparative study of four photosensitizers in a rabbit intracranial VX2 tumor model, SnET2 delivered in a liposomal formulation demonstrated a critical selectivity advantage: very little or no white matter damage was observed, whereas Photofrin, chloroaluminum phthalocyanine (AlClPc), and SnET2 in an emulsion delivery vehicle all caused significant damage to both grey and white matter, with threshold dose values significantly lower for normal brain than for tumor [1]. This formulation-dependent selectivity is a key differentiator: the same active molecule (SnET2) produced divergent normal-tissue toxicity profiles depending solely on the delivery system. For ALA-induced PpIX, significantly lower concentrations were observed in white matter than in cortex and tumor, providing a second reference point for tissue-selective PDT [1].

Neuro-oncology Blood-brain barrier Photosensitizer biodistribution

Photobleaching Quantum Yield: SnET2 vs. SnOEBC — A Quantitative Limitation on Singlet Oxygen Production at Clinically Relevant Fluences

Direct photophysical comparison between SnET2 and its close structural analog tin octaethylbenzochlorin (SnOEBC) revealed a critical difference in photobleaching behavior. When bound to bovine serum albumin (BSA), the photobleaching quantum yield of SnET2 increases dramatically, limiting singlet oxygen production at incident fluences above 1 J/cm². In contrast, the photobleaching quantum yield of SnOEBC is at least an order of magnitude (≥10-fold) lower than that of SnET2 under identical conditions and does not significantly limit photosensitization at typical in vivo or in vitro fluences [1]. This was confirmed in cell-survival studies where photosensitizer-light dose reciprocity was limited by photobleaching for SnET2 but only minimally for SnOEBC [2].

Photophysics Singlet oxygen quantum yield Photobleaching kinetics

Choriocapillaris Closure Efficacy: SnET2 Light Dose–Response Quantification in Ocular PDT Models

SnET2-mediated PDT achieves choriocapillaris closure at light doses as low as 5 J/cm² in a rabbit model, demonstrating high potency for vascular occlusion applications [1]. In a separate dose-response study in New Zealand White rabbits, the maximum light irradiance tested without inducing thermal damage was 318 mW/cm², while a total light dose of 50 J/cm² produced a PDT effect limited to the neo-intima [2]. These parameters establish quantifiable operating windows that inform protocol design for ocular vascular PDT. For comparison, SnET2 was evaluated alongside tin octaethylbenzochlorin (BNZ 203) for ciliary body PDT, with both agents demonstrating selective injury at 50–100 J/cm² using 75 mW/cm² irradiance, though SnET2 showed greater distribution to the ciliary body at 24 hours post-injection [3].

Ophthalmology Choroidal neovascularization Light dose threshold

Clinical Development Stage: Rostaporfin Phase III Data in Wet AMD vs. Other Investigational Photosensitizers

Rostaporfin (as Photrex) completed two Phase III clinical trials for the treatment of wet age-related macular degeneration (AMD), making it one of the most clinically advanced purpurin-class photosensitizers [1]. However, in January 2002, Phase III results indicated that rostaporfin did not meet its primary efficacy endpoint for wet AMD [2]. In parallel, rostaporfin has been clinically evaluated in cutaneous metastatic breast cancer, where positive interim results were reported [3], and in AIDS-related Kaposi's sarcoma [4]. This clinical data package distinguishes rostaporfin from preclinical or Phase I-stage purpurin analogs and provides a body of human safety, pharmacokinetic, and dosing evidence not available for less clinically advanced photosensitizers.

Age-related macular degeneration Clinical trials Photosensitizer development pipeline

Comparative Pharmacokinetics: SnET2 Plasma Clearance in Canine vs. Rodent Models

Pharmacokinetic studies of tin etiopurpurin (SnET2) were conducted in six Beagle dogs and six Sprague-Dawley rats, with blood collected up to 24 hours post-administration [1]. The lipophilic nature of SnET2 dictates its distribution profile and requirement for a delivery vehicle. Comparative tissue uptake studies further demonstrated that intracranial tumor and normal tissue concentrations of SnET2 depend on both the delivery vehicle (liposome vs. emulsion) and the time post-injection, with implications for the light application window [2]. These PK parameters are compound-specific and not transferable to other photosensitizers, even within the purpurin class.

Pharmacokinetics Species scaling Photosensitizer biodistribution

High-Confidence Application Scenarios for Rostaporfin (284041-10-7) Based on Comparative Evidence


Ocular Vascular Photodynamic Therapy Research Requiring Low-Light-Dose Choriocapillaris Closure

For researchers modeling choroidal neovascularization or requiring selective choriocapillaris occlusion, rostaporfin offers a validated light dose threshold of 5 J/cm² for vascular closure in rabbit models [1]. Its 664 ± 7 nm activation wavelength provides deeper penetration through ocular media compared to shorter-wavelength photosensitizers. Protocols should specify the liposomal or emulsion delivery vehicle based on the desired selectivity profile, as formulation-dependent differences in tissue damage patterns have been documented [2].

Intracranial Tumor PDT with Requirement for White Matter Sparing

The liposomal formulation of SnET2 is the only photosensitizer among four tested (Photofrin, ALA-PpIX, AlClPc, SnET2) that demonstrated selective tumor destruction with relative sparing of white matter in a rabbit intracranial VX2 model [2]. This scenario is directly supported by head-to-head comparative evidence and is the most defensible application where rostaporfin provides a documented advantage over alternatives. Researchers must verify that the liposomal formulation—not the emulsion form—is procured to replicate this selectivity.

Cutaneous Oncology PDT Leveraging Existing Clinical Safety Data

Rostaporfin has been evaluated in clinical trials for cutaneous metastatic breast cancer and AIDS-related Kaposi's sarcoma, providing human dosing, safety, and response data that lower the translational risk for preclinical studies targeting dermal or subcutaneous tumors [3][4]. The compound's preferential tumor accumulation and 664 nm activation are suited for accessible superficial lesions where light delivery is not limited by tissue depth.

Comparative Photophysics Research: Photosensitizer Photobleaching Kinetics Under Protein-Bound Conditions

SnET2's dramatic increase in photobleaching quantum yield when bound to BSA, and the ≥10-fold difference in photobleaching relative to its analog SnOEBC, makes this compound an ideal tool for studying protein-binding effects on photosensitizer performance [5]. Researchers investigating photosensitizer-light dose reciprocity failure or seeking to model singlet oxygen production ceilings in protein-rich microenvironments can use SnET2 as a reference compound with well-characterized photophysical parameters.

Quote Request

Request a Quote for C37H42Cl2N4O2Sn

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.